molecular formula C13H11BrFNO2S B7625406 3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide

3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide

Cat. No.: B7625406
M. Wt: 344.20 g/mol
InChI Key: NIBIBVMYGZKORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides have been widely used as antibacterial agents and have shown various other biological activities, including antitumor, antidiabetic, and antiviral properties .

Preparation Methods

The synthesis of 3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide typically involves an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and mass spectrometry . The single crystal of the compound can be analyzed by X-ray diffraction to further confirm its structure . Industrial production methods for this compound would likely involve scaling up the amidation reaction under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. Sulfonamides generally inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the antibacterial effects observed with sulfonamide compounds.

Comparison with Similar Compounds

3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide can be compared with other sulfonamide derivatives such as:

These compounds share the sulfonamide structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-11-5-3-6-12(8-11)19(17,18)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBIBVMYGZKORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.